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Compound of Interest

Compound Name: VinclozolinM2-2204

Cat. No.: B15605992 Get Quote

A deep dive into the endocrine-disrupting effects of Vinclozolin's primary metabolites, M1 and

M2, reveals significant differences in their potency and receptor interaction profiles. This guide

provides a comprehensive comparison of their activities, supported by experimental data and

detailed methodologies, to inform research and drug development in the field of toxicology and

endocrinology.

The fungicide Vinclozolin has long been recognized for its antiandrogenic properties, primarily

mediated through its metabolites. Upon entering the body, Vinclozolin is converted into two

main active metabolites: 2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid (M1)

and 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2).[1] These metabolites, rather than

the parent compound, are the principal agents responsible for the observed endocrine

disruption.[1][2] This comparison guide synthesizes findings from multiple studies to elucidate

the distinct and overlapping effects of these metabolites on various steroid hormone receptors.

Comparative Analysis of Receptor Binding and
Activity
Experimental data consistently demonstrates that both M1 and M2 are more potent antagonists

of the androgen receptor (AR) than Vinclozolin itself.[1] Notably, M2 exhibits a significantly

higher binding affinity and inhibitory activity compared to M1.
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Studies have shown that Vinclozolin's ability to compete with androgens for AR binding is

weak, with a Ki greater than 700 microM.[1] In stark contrast, its metabolites M1 and M2 are

effective AR antagonists, with Ki values of 92 microM and 9.7 microM, respectively.[1] This

indicates that M2 is approximately 9.5 times more potent than M1 in binding to the androgen

receptor. Further studies have confirmed that M2 is a 50-fold more potent inhibitor of androgen-

induced transactivation than M1.[3][4]

Progesterone (PR), Glucocorticoid (GR), and
Mineralocorticoid (MR) Receptors
The endocrine-disrupting effects of Vinclozolin metabolites extend beyond the androgen

receptor. Metabolite M2 has been identified as an antagonist for the progesterone (PR),

glucocorticoid (GR), and mineralocorticoid (MR) receptors, with its antagonistic activity being

most potent for MR, followed by PR and GR.[5] Vinclozolin itself also acts as an antagonist for

the MR and PR.[5] In vitro ligand binding assays have shown that both M1 and M2 can

compete with endogenous ligands for binding to the PR, with Ki values of 400 microM and 60

microM, respectively.[6]

Estrogen Receptors (ER)
Interestingly, Vinclozolin, M1, and M2 have been found to act as agonists for both estrogen

receptors (ERα and ERβ), albeit with a lower affinity for ERβ.[5] This highlights the complex

nature of their endocrine-disrupting potential, as they can exert both antiandrogenic and

estrogenic effects.
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Compound Receptor Activity Ki (µM)
Relative
Potency

Vinclozolin AR Antagonist > 700[1] Very Low

MR Antagonist - -

PR Antagonist - -

ERα, ERβ Agonist - -

Metabolite M1 AR Antagonist 92[1] Moderate

PR Antagonist 400[6] Low

ERα, ERβ Agonist - -

Metabolite M2 AR Antagonist 9.7[1] High

PR Antagonist 60[6] Moderate

GR Antagonist - -

MR Antagonist - -

ERα, ERβ Agonist - -

Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of

Vinclozolin metabolites.

Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen

for binding to the androgen receptor.

Preparation of Cytosol: Ventral prostates from rats are homogenized in a buffer solution to

isolate the cytosol containing the androgen receptors.

Incubation: A constant concentration of a radiolabeled androgen (e.g., [³H]R1881) is

incubated with the prostate cytosol in the presence of varying concentrations of the
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competitor compound (Vinclozolin, M1, or M2).

Separation of Bound and Unbound Ligand: The mixture is incubated to allow for binding to

reach equilibrium. Unbound ligand is then removed by adding dextran-coated charcoal and

centrifuging.

Quantification: The amount of radiolabeled androgen bound to the receptor is quantified by

liquid scintillation counting of the supernatant.

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of

the radiolabeled androgen (IC50) is determined. The inhibition constant (Ki) is then

calculated from the IC50 value.

Reporter Gene Assay for Androgen Receptor
Transactivation
This assay measures the ability of a compound to induce or inhibit the transcriptional activity of

the androgen receptor.

Cell Culture and Transfection: A suitable cell line (e.g., CHO K1) is co-transfected with two

plasmids: one expressing the human androgen receptor and another containing an

androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).[7] A stable

cell line expressing both constructs is then selected.[7]

Treatment: The transfected cells are treated with a known androgen (e.g., R1881) to induce

reporter gene expression, either alone or in the presence of varying concentrations of the

test compounds (Vinclozolin, M1, or M2).

Luciferase Assay: After an incubation period (e.g., 24 hours), the cells are lysed, and the

luciferase activity is measured using a luminometer.[7]

Data Analysis: The ability of the test compounds to inhibit the androgen-induced luciferase

activity is quantified and expressed as a percentage of the control response.
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To better understand the interactions and experimental processes, the following diagrams are

provided.
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Caption: Androgen Receptor Signaling Pathway and Inhibition by Vinclozolin Metabolites.
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Caption: Workflow for a Reporter Gene Assay to assess Androgen Receptor Transactivation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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